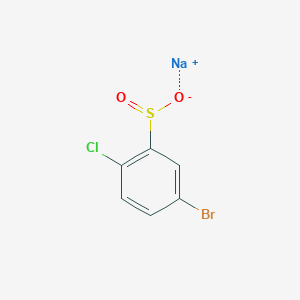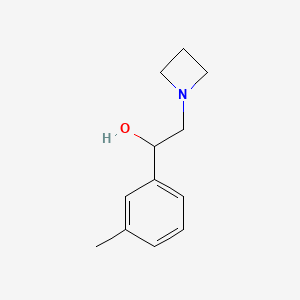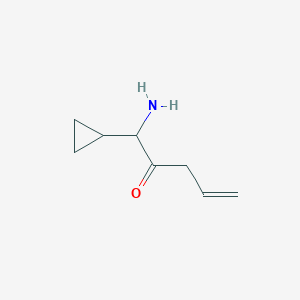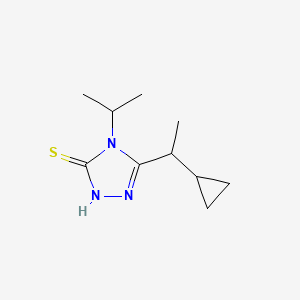
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features a thiazole ring and a benzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of thiourea with a suitable α-haloketone under basic conditions . The benzofuran moiety can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole: A simpler analog with similar biological activities.
Benzofuran derivatives:
Thiazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one is unique due to its combined thiazole and benzofuran moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10N2O3S |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C12H10N2O3S/c1-16-10-3-11-7(9(15)4-17-11)2-6(10)8-5-18-12(13)14-8/h2-3,5H,4H2,1H3,(H2,13,14) |
Clé InChI |
GIIPNQSHKLFZPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1C3=CSC(=N3)N)C(=O)CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)





![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)


![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)


![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)
